molecular formula C4H9NO2S B555025 L-Homocysteine CAS No. 6027-13-0

L-Homocysteine

Cat. No. B555025
CAS RN: 6027-13-0
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-VKHMYHEASA-N
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Description

L-Homocysteine is a non-proteinogenic α-amino acid. It is a homologue of the amino acid cysteine, differing by an additional methylene bridge (-CH2-). It is biosynthesized from methionine by the removal of its terminal Cε methyl group12. In the body, homocysteine can be recycled into methionine or converted into cysteine with the aid of vitamin B6, B9, and B121.



Synthesis Analysis

Homocysteine is biosynthesized naturally via a multi-step process. First, methionine receives an adenosine group from ATP, a reaction catalyzed by S-adenosyl-methionine synthetase, to give S-adenosyl methionine (SAM-e)13.



Molecular Structure Analysis

The molecular formula of L-Homocysteine is C4H9NO2S. It has an average mass of 135.185 Da and a monoisotopic mass of 135.035400 Da4.



Chemical Reactions Analysis

Homocysteine is metabolized by one of two pathways: transsulfuration and remethylation5. The transsulfuration of homocysteine to cysteine is catalyzed by cystathionine β-synthase, a process that requires pyridoxal phosphate (vitamin B6) as a cofactor5.



Physical And Chemical Properties Analysis

L-Homocysteine is a solid substance. It has a density of 1.3±0.1 g/cm³. Its boiling point is 299.7±35.0 °C at 760 mmHg. It has a molar refractivity of 33.5±0.3 cm³. It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds4.


Scientific Research Applications

Homocysteine and Neurological Health

L-Homocysteine, a sulfur-containing amino acid derived from dietary methionine, plays significant roles in methionine metabolism and methyl group transfer processes. Research indicates that elevated levels of homocysteine, known as hyperhomocysteinemia, are associated with various neurological issues, including mental retardation, cerebral atrophy, and epileptic seizures. Specifically, changes in the metabolism of homocysteine leading to hyperhomocysteinemia have been implicated in neurodegenerative diseases such as Parkinson's disease. The nervous system's sensitivity to homocysteine is notable, attributed to its excitotoxic-like properties. Despite lacking direct cytotoxic activity, homocysteine can synergize with specific neurotoxic insults, highlighting its potential impact on neurological health (Martignoni et al., 2007).

Homocysteine and Cardiovascular Health

Hyperhomocysteinemia is also associated with an increased risk for cardiovascular diseases. The exact cellular and molecular mechanisms behind the adverse effects of homocysteine on vascular health are still under investigation, but it is believed to involve endothelial damage due to increased oxidative stress. Elevated homocysteine levels have been linked to atherosclerotic and thrombotic vascular diseases, emphasizing the need for further research in this area (Lentz, 2001).

Homocysteine and Mental Health

Interestingly, homocysteine is also associated with mental health conditions. Studies have found that excess homocysteine can decrease the synthesis of essential neurotransmitters such as dopamine, norepinephrine, and serotonin due to alterations in key enzymes of the homocysteine metabolism pathway. This imbalance may contribute to the pathogenesis of depression. Moreover, homocysteine produces neurotoxic substances like homocysteic acid, which can act as an N-methyl-D-aspartate (NMDA) receptor agonist, further implicating it in neurological and mental health disorders (Bhatia & Singh, 2015).

Homocysteine Detection and Measurement

Advancements in analytical techniques have led to the development of novel methods for detecting and measuring homocysteine levels. For instance, a DNA aptamer capable of high affinity binding and selectivity to homocysteine has been developed, facilitating the creation of biosensors for rapid and cost-effective detection of homocysteine in human serum. This innovation could potentially be integrated into point-of-care screening methods, offering a practical approach for monitoring homocysteine levels in clinical settings (McKeague et al., 2013).

Safety And Hazards

L-Homocysteine is harmful if swallowed. It is advised to avoid breathing its vapors or mists, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling it6.


Future Directions

Recent findings suggest that homocysteine is involved in protein synthesis in the early evolution of life on Earth. Despite the fact that homocysteine today is not a proteinogenic amino acid, it is still important in the metabolism of the proteinogenic amino acids cysteine and methionine7.


properties

IUPAC Name

(2S)-2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041039
Record name Homocysteine
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homocysteine
Source Human Metabolome Database (HMDB)
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Solubility

148 mg/mL
Record name Homocysteine
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Product Name

L-Homocysteine

CAS RN

6027-13-0
Record name L-Homocysteine
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Record name Homocysteine
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Record name L-homocysteine
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Record name HOMOCYSTEINE
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Record name Homocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 - 233 °C
Record name Homocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,800
Citations
JA Duerre, CH Miller - Analytical biochemistry, 1966 - Elsevier
… and recovery of free L-homocysteine prepared by cleavage of L-homocysteine thiolactone … water to yield a theoretical concentration of L-homocysteine of 10 pmoles/ml. Chromatogrwhy. …
Number of citations: 138 www.sciencedirect.com
QI Shi, JE Savage, SJ Hufeisen, L Rauser… - … of Pharmacology and …, 2003 - ASPET
… We discovered that l-homocysteine sulfinic acid (l-HCSA),l-homocysteic acid, l-cysteine sulfinic acid, and l-cysteic acid are potent and effective agonists at several rat metabotropic …
Number of citations: 164 jpet.aspetjournals.org
PK Chiang, HH RICHARDS, GL CANTONI - Molecular Pharmacology, 1977 - ASPET
… It was observed that S-3-deazaadenosyl-L-homocysteine was the only analogue that could … -L-homocysteine itself. When tested in the direction of S-adenosyl-L-homocysteine hydrolysis …
Number of citations: 259 molpharm.aspetjournals.org
AV Glushchenko, DW Jacobsen - Antioxidants & redox signaling, 2007 - liebertpub.com
… D,L-homocysteine and L-homocysteine thiolactone occurs at a low molar ratio of D,L-homocysteine and Lhomocysteine … :1, both D,L-homocysteine and L-homocysteine thiolactone are …
Number of citations: 131 www.liebertpub.com
JC Barbato, O Catanescu, K Murray… - … , and vascular biology, 2007 - Am Heart Assoc
… use, 35 SD,L-homocysteine thiolactone was converted to 35 SD,L-homocysteine by base … However, when non-labeled L-homocysteine thiolactone is converted to L-homocysteine by …
Number of citations: 94 www.ahajournals.org
O Tehlivets, N Malanovic, M Visram… - … et Biophysica Acta (BBA …, 2013 - Elsevier
… and/or S-adenosyl-L-homocysteine hydrolase … L-homocysteine hydrolase is a crucial physiological regulator of AdoHcy levels we will discuss dysfunction of S-adenosyl-L-homocysteine …
Number of citations: 146 www.sciencedirect.com
MS Wolfe, RT Borchardt - Journal of medicinal chemistry, 1991 - ACS Publications
… A good correlation exists between the antiviral effectiveness of these adenosine analogues and their ability to inhibit S-adenosyl-L-homocysteine (AdoHcy) hydrolase (EC 3.3.1.1). De …
Number of citations: 281 pubs.acs.org
O Tehlivets - Journal of lipids, 2011 - hindawi.com
… -L-homocysteine hydrolase Hcy accumulation leads to the synthesis of S-adenosyl-L-homocysteine (… or due to S-adenosyl-L-homocysteine hydrolase deficiency results in inhibition of …
Number of citations: 77 www.hindawi.com
LA Vanaerts, HJ Blom, RA Deabreu, FJM Trijbels… - …, 1994 - Wiley Online Library
… the effects of L-homocysteine and compounds related to its … L-homocysteine (VanAerts et al., '931, we cultured neural plate stage (GD9.5) rat embryos in the presence of L-homocysteine…
Number of citations: 159 onlinelibrary.wiley.com
G Zhao, W Wan, S Mansouri, JF Alfaro… - Bioorganic & Medicinal …, 2003 - Elsevier
… -l-homocysteine to 4,5-dihydroxy-2,3-pentanedione, the precursor of autoinducer 2 (AI-2). We report here a chemical synthesis of S-ribosyl-l-homocysteine … S-Ribosyl-l-homocysteine (…
Number of citations: 109 www.sciencedirect.com

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